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molecular formula C11H15NO B8641466 1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline CAS No. 112646-50-1

1-Methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline

Cat. No. B8641466
M. Wt: 177.24 g/mol
InChI Key: HURVBRBMKIIXNY-UHFFFAOYSA-N
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Patent
US04963566

Procedure details

To 8-hydroxymethyl-1,2,3,4-tetrahydroquinoline (8.03 g) and sodium hydride (60% in oil) (1.97 g) was added tetrahydrofuran (100 ml) under ice-cooling and argon atmosphere, and the mixture was stirred for 2 hours at 70° to 75° C. At -70° C., n-butyllithium (20 ml) was added to the reaction mixture by use of a syringe, and 30 minutes after addition, a solution of methyl iodide (6.98 g) in tetrahydrofuran (30 ml) was added thereto, and the mixture was stirred for 20 hours at room temperature. After distilling off tetrahydrofuran, the resulting residue was extracted with chloroform, and dried over anhydrous magnesium sulfate. The solvent was distilled off, and the resulting residue was purified by silica gel column chromatography [eluent: n-hexane-ethyl acetate (4:1)]to give 1-methyl-8-hydroxymethyl-1,2,3,4-tetrahydroquinoline (5.00 g).
Quantity
8.03 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
6.98 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]2[C:12]=1[NH:11][CH2:10][CH2:9][CH2:8]2.[H-].[Na+].[CH2:15]([Li])CCC.CI>O1CCCC1>[CH3:15][N:11]1[C:12]2[C:7](=[CH:6][CH:5]=[CH:4][C:3]=2[CH2:2][OH:1])[CH2:8][CH2:9][CH2:10]1 |f:1.2|

Inputs

Step One
Name
Quantity
8.03 g
Type
reactant
Smiles
OCC=1C=CC=C2CCCNC12
Name
Quantity
1.97 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
6.98 g
Type
reactant
Smiles
CI
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
argon atmosphere, and the mixture was stirred for 2 hours at 70° to 75° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
ADDITION
Type
ADDITION
Details
30 minutes after addition
Duration
30 min
STIRRING
Type
STIRRING
Details
the mixture was stirred for 20 hours at room temperature
Duration
20 h
DISTILLATION
Type
DISTILLATION
Details
After distilling off tetrahydrofuran
EXTRACTION
Type
EXTRACTION
Details
the resulting residue was extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off
CUSTOM
Type
CUSTOM
Details
the resulting residue was purified by silica gel column chromatography [eluent

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCCC2=CC=CC(=C12)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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